

# An In-depth Technical Guide to Ferric Tartrate: Properties, Synthesis, and Biological Relevance

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## Compound of Interest

Compound Name: *Ferric tartrate*

Cat. No.: *B1599040*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ferric tartrate**, a complex of iron (III) and tartaric acid. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its relevance in biological systems, particularly concerning cellular iron uptake and associated signaling pathways. The information is tailored for professionals in research and drug development who are interested in iron supplementation, iron-mediated cellular processes, and the development of novel therapeutic agents.

## Core Chemical and Physical Properties

**Ferric tartrate** is an iron (III) salt of tartaric acid. Its chemical formula is generally represented as  $\text{Fe}_2(\text{C}_4\text{H}_4\text{O}_6)_3$ , though its hydrated forms are also common.

Property	Value	Reference(s)
CAS Number	2944-68-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>12</sub> H <sub>12</sub> Fe <sub>2</sub> O <sub>18</sub>	<a href="#">[5]</a>
Molecular Weight	555.90 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Appearance	Brown to dark brown powder	<a href="#">[1]</a>
Iron Content	Approximately 20%	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility in Water	< 1 g/L at 20°C	<a href="#">[6]</a>
pH (1% solution)	Approximately 3.5	<a href="#">[6]</a>
Stability	Stable under recommended storage conditions. <a href="#">[7]</a> The stability of iron chelates is pH-dependent, with Fe(III)-tartrate species being predominant at a pH range of 2.5 to 4.0. <a href="#">[8]</a>	

## Experimental Protocols

### Synthesis of Iron Tartrate Crystals

This protocol is adapted from a gel growth method for producing iron tartrate crystals, which is suitable for obtaining high-purity crystalline products for research purposes.

Materials:

- Ferric chloride (FeCl<sub>3</sub>)
- Disodium tartrate
- Ammonium chloride (NH<sub>4</sub>Cl)
- Agar-agar
- Distilled water

#### Equipment:

- Glass test tubes
- Beakers
- Magnetic stirrer
- pH meter
- Filtration apparatus

#### Procedure:

- **Gel Preparation:** A 1% agar-agar gel is prepared in distilled water. This gel serves as the crystallization medium.
- **Reaction Setup:** A solution of 1M ferric chloride is mixed into the agar-agar gel. A 4M solution of ammonium chloride is used as an additive to control the crystal growth.
- **Crystallization:** A 1M solution of disodium tartrate is carefully layered on top of the gel containing the ferric chloride. The setup is left undisturbed to allow for the diffusion of the tartrate solution into the gel.
- **Crystal Growth:** Pale-yellow, shiny crystals of iron tartrate will form within the gel over a period of several days.
- **Harvesting and Washing:** The grown crystals are carefully removed from the gel, washed with distilled water to remove any soluble impurities, and then dried.

#### Characterization:

- **Fourier-Transform Infrared Spectroscopy (FTIR):** To confirm the presence of tartrate ligands and the coordination with iron.
- **Powder X-ray Diffraction (XRD):** To determine the crystal structure. Studies have shown that iron tartrate crystals can exhibit a hexagonal system.[9]

- Thermogravimetric Analysis (TGA): To study the thermal decomposition of the crystals and determine the presence of water of hydration. Iron tartrate is thermally stable up to 200°C and decomposes into iron oxide above 500°C.[9]

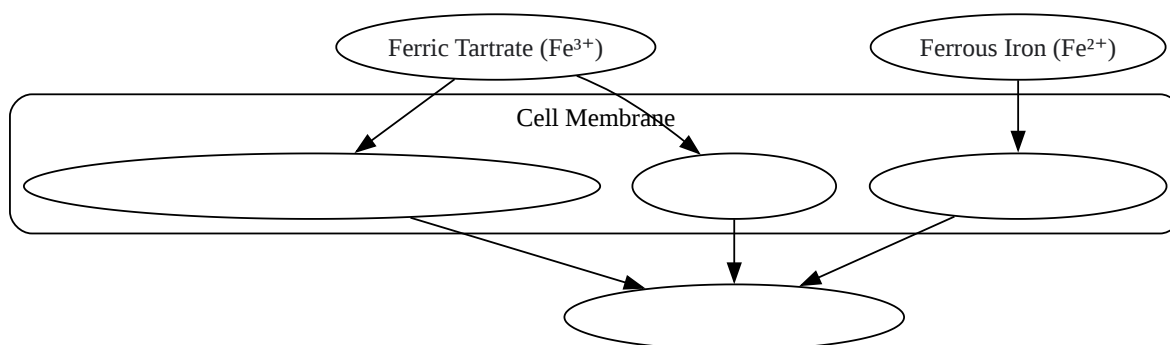
Caption: Workflow for the synthesis and characterization of iron tartrate crystals.

## Biological Significance and Cellular Interactions

Iron is an essential micronutrient for numerous cellular processes. However, its free form can be toxic. Therefore, iron is tightly regulated within biological systems. **Ferric tartrate**, as a source of iron, interacts with cellular machinery responsible for iron uptake and metabolism.

### Cellular Uptake of Iron

The cellular uptake of iron is a complex process involving multiple pathways. While ferrous iron ( $\text{Fe}^{2+}$ ) is primarily absorbed via the Divalent Metal Transporter 1 (DMT1), ferric iron ( $\text{Fe}^{3+}$ ), as found in **ferric tartrate**, is taken up through separate mechanisms.[10][11][12] One proposed pathway for non-transferrin-bound ferric iron involves the  $\beta 3$ -integrin and mobilferrin pathway (IMP).[10][11][12] Additionally, endocytosis has been identified as a mechanism for the uptake of iron from various iron compounds.[13]



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Caption: Simplified diagram of cellular iron uptake mechanisms.

## Impact on Cellular Signaling

Once inside the cell, iron can influence various signaling pathways. While specific studies on **ferric tartrate** are limited, research on other ferric iron complexes, such as ferric citrate and ferric EDTA, has shown that they can modulate signaling cascades involved in cell growth and proliferation. For instance, ferric citrate has been observed to increase the levels of amphiregulin and its receptor (EGFr), leading to the activation of the MAP kinase ERK pathway in gut epithelial cancer cells.<sup>[14]</sup> It is plausible that **ferric tartrate** could have similar effects due to the delivery of ferric iron to the cell.

Iron chelation, the opposite of iron supplementation, has been shown to impact a wide range of signaling pathways, including AKT, ERK, JNK, and Wnt, which are crucial in cancer progression.<sup>[15][16]</sup> This highlights the central role of iron in regulating these fundamental cellular processes.

## Applications in Drug Development

### Iron Supplementation

**Ferric tartrate** can be considered as a source of iron for the treatment of iron deficiency anemia.<sup>[17]</sup> The choice of iron salt in supplements is crucial, as different forms have varying bioavailability and side effect profiles.<sup>[18]</sup> Ferrous salts are generally more bioavailable due to their higher solubility.<sup>[18]</sup> However, research into different ferric complexes continues in an effort to develop supplements with improved tolerability.

### Drug Delivery Systems

The cellular mechanisms for iron uptake can be exploited for targeted drug delivery. Siderophores, which are small molecules with a high affinity for ferric iron, are naturally used by microbes to acquire iron.<sup>[19]</sup> By conjugating drugs to siderophores, it is possible to hijack these microbial iron transport systems to deliver therapeutic agents specifically to pathogenic cells.<sup>[19]</sup> This "Trojan horse" approach is a promising strategy for developing novel antibiotics. While not directly involving **ferric tartrate**, this principle underscores the potential of leveraging ferric iron transport pathways for therapeutic benefit.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Ferric Tartrate: Properties, Synthesis, and Biological Relevance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1599040#ferric-tartrate-cas-number-and-molecular-formula]

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